3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes an oxazolo[2,3-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps. The starting materials often include a purine derivative and an appropriate oxazole precursor. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but different functional groups.
7-(4-chlorophenyl)-1-methyl-1H-purine-2,6(3H,7H)-dione: Similar purine core but different substituents.
Uniqueness
3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its oxazolo[2,3-f]purine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[(E)-but-2-enyl]-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C18H15ClN4O3/c1-3-4-9-22-16(24)14-15(21(2)18(22)25)20-17-23(14)10-13(26-17)11-5-7-12(19)8-6-11/h3-8,10H,9H2,1-2H3/b4-3+ |
InChI Key |
WKQLHZQJPQSBFR-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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